Cisplatin

Stereochemistry Cytotoxicity Antitumor Activity

Cisplatin is the prototypical platinum-based antineoplastic, essential for DNA damage response research and as a gold-standard comparator in preclinical oncology. Its cytotoxicity depends on mismatch repair (MMR) status, unlike oxaliplatin, making it a critical probe for MMR functionality. - Sensitivity benchmark: Well-characterized IC50 values across cancer cell lines (e.g., 0.4-0.8 µM in embryonal carcinoma). - Ototoxicity model: Achieves 14 µM in inner ear endolymph within 30 min-the preferred tool for otoprotection studies. - Clinical comparator: Demonstrates superior OS (26.3 vs. 17.9 months) vs. carboplatin in limited-stage SCLC, guiding therapeutic selection.

Molecular Formula Cl2H6N2Pt
Molecular Weight 300.05 g/mol
CAS No. 26035-31-4
Cat. No. B1195480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisplatin
CAS26035-31-4
Molecular FormulaCl2H6N2Pt
Molecular Weight300.05 g/mol
Structural Identifiers
SMILESN.N.Cl[Pt]Cl
InChIInChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
InChIKeyLXZZYRPGZAFOLE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

Cisplatin: Defining the Platinum Baseline


Cisplatin (cis-diamminedichloroplatinum(II)) is a first-generation platinum-based antineoplastic agent and the prototypical compound against which all subsequent platinum analogues are benchmarked. It exerts its cytotoxic activity primarily through the formation of intrastrand DNA cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells [1]. Despite its established clinical utility, cisplatin is associated with dose-limiting toxicities including nephrotoxicity, ototoxicity, and neurotoxicity. Its unique molecular geometry (cis-configuration) is essential for its antitumor activity, as the trans-isomer (transplatin) is clinically inactive, underscoring the critical importance of precise chemical identity in procurement [2].

Cisplatin: No Generic Substitution by Analogs


While all platinum-based chemotherapeutics share a common mechanism of DNA cross-linking, they exhibit profound differences in pharmacokinetics, protein binding, cellular uptake, toxicity profiles, and crucially, their susceptibility to clinical resistance mechanisms. For instance, the mismatch repair (MMR) status of a tumor directly impacts sensitivity to cisplatin but not to oxaliplatin [1]. Furthermore, the extent of plasma protein binding varies dramatically across the class—from negligible for carboplatin to >95% for cisplatin—directly influencing the concentration of free, active drug and, consequently, both efficacy and toxicity [2]. These fundamental differences preclude simple, dose-equivalent substitution; the choice of platinum agent is a critical determinant of therapeutic outcome and must be guided by specific, quantifiable evidence relevant to the intended application.

Cisplatin Differentiation Evidence vs. Analogs


Cisplatin vs. Transplatin: Cytotoxic Potency

The antitumor activity of cisplatin is exquisitely dependent on its cis-stereochemistry. A direct comparison with its trans-isomer, transplatin, reveals that cisplatin is approximately 100 times more cytotoxic. This profound difference is due to the inability of transplatin to form the same critical intrastrand DNA cross-links that are essential for cisplatin's anticancer activity [1].

Stereochemistry Cytotoxicity Antitumor Activity

Cisplatin vs. Carboplatin: Overall Survival in SCLC

In a large nationwide registry study of first-line treatment for limited-stage small cell lung cancer (LS-SCLC), cisplatin-based therapy demonstrated a statistically significant and clinically meaningful survival advantage over carboplatin. Univariate analysis showed a significantly longer median overall survival for patients treated with cisplatin compared to those treated with carboplatin [1].

Clinical Oncology Overall Survival Small Cell Lung Cancer

Cisplatin vs. Nedaplatin: Renal Accumulation and Nephrotoxicity

The dose-limiting nephrotoxicity of cisplatin is a major clinical challenge. A direct comparative study in rats quantified the relationship between administered dose and kidney tissue accumulation for cisplatin and the second-generation analog nedaplatin. Cisplatin administered at a much lower dose resulted in equivalent kidney accumulation as a high dose of nedaplatin, and this accumulation correlated strongly with markers of renal damage [1].

Nephrotoxicity Pharmacokinetics Tissue Accumulation

Cisplatin vs. Lobaplatin: Long-Term Survival and Tolerability

In a randomized phase 3 trial for locoregionally advanced nasopharyngeal carcinoma, induction chemotherapy with cisplatin was compared to the third-generation analog lobaplatin, both combined with fluorouracil. After a median follow-up of 10.6 years, the 10-year progression-free survival (PFS) was statistically non-inferior between the two groups. However, the long-term toxicity profile, a critical factor for patient quality of life, significantly favored the lobaplatin arm [1].

Head and Neck Cancer Long-Term Outcomes Toxicity Profile

CTR1 Transporter Dependence: Cisplatin vs. Analogs

The cellular accumulation of platinum drugs is partially mediated by the major copper influx transporter, CTR1. A study using mouse embryonic fibroblasts with a genetic deletion of CTR1 (CTR1-/-) revealed that the accumulation and cytotoxicity of cisplatin is more dependent on CTR1 than either carboplatin or oxaliplatin. This differential dependence suggests that resistance mechanisms involving CTR1 downregulation will have a more pronounced impact on cisplatin activity [1].

Cellular Uptake Drug Resistance Transporters

Cisplatin: Best-Fit Application Scenarios


First-Line Therapy for LS-SCLC

Based on real-world evidence demonstrating a significantly longer median overall survival (26.3 vs. 17.9 months) compared to carboplatin, cisplatin should be prioritized as the platinum agent of choice for first-line treatment of limited-stage small cell lung cancer [1].

DNA Damage Response and Repair Studies

Cisplatin's exquisite dependence on mismatch repair (MMR) for its cytotoxicity makes it an essential tool for research into DNA damage response pathways. Unlike oxaliplatin, which retains activity in MMR-deficient cells, cisplatin serves as a sensitive probe for MMR functionality in cellular and molecular biology experiments [1].

Benchmarking Novel Platinum Compounds

As the historical gold-standard, cisplatin is an indispensable comparator in the preclinical development of new platinum agents. Its well-characterized IC50 values across a wide range of cancer cell lines (e.g., 0.4-0.8 µM in embryonal carcinoma and 17.4-29.1 µM in gynecologic cancer cells) provide a robust baseline for evaluating the relative potency and potential of novel analogs [1][2].

Platinum-Induced Ototoxicity Research

Cisplatin is the most potent ototoxic platinum drug, with a well-documented, high incidence of hearing loss. Studies show cisplatin achieves a high concentration in inner ear fluids (e.g., 14 µM in endolymph within 30 minutes of administration), making it the preferred agent for investigating the cellular and molecular mechanisms of platinum-induced ototoxicity and for evaluating potential otoprotective strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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